
Methyl 4-(aminomethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
“Methyl 4-(aminomethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1344194-88-2 . It has a molecular weight of 186.25 . The IUPAC name for this compound is methyl 4-(1-aminoethyl)-1-piperidinecarboxylate . The physical form of this compound is a powder .
Synthesis Analysis
While specific synthesis methods for “Methyl 4-(aminomethyl)piperidine-1-carboxylate” were not found, it is known that piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, an efficient route for the synthesis of methyl piperidine-4-yl-carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .Molecular Structure Analysis
The Inchi Code for “Methyl 4-(aminomethyl)piperidine-1-carboxylate” is 1S/C9H18N2O2/c1-7(10)8-3-5-11(6-4-8)9(12)13-2/h7-8H,3-6,10H2,1-2H3 .Chemical Reactions Analysis
“Methyl piperidine-4-carboxylate” is known to be a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Physical And Chemical Properties Analysis
“Methyl 4-(aminomethyl)piperidine-1-carboxylate” is a powder with a molecular weight of 186.25 .Applications De Recherche Scientifique
Synthesis of Vandetanib and Related Compounds
This chemical serves as a key intermediate in the synthesis of Vandetanib, a therapeutic agent used for the treatment of certain types of cancer. The process involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, demonstrating its utility in complex organic syntheses. The synthesis route featuring Methyl 4-(aminomethyl)piperidine-1-carboxylate highlights its significance in producing compounds with commercial and therapeutic value (W. Mi, 2015).
Development of Novel Biopolymers
Research on xylan derivatives showcases the potential of using this compound in creating new biopolymer ethers and esters. These derivatives exhibit specific properties based on functional groups, substitution degrees, and patterns, which can be tailored for various applications, including drug delivery. The modification of biopolymers to include functionalities derived from Methyl 4-(aminomethyl)piperidine-1-carboxylate illustrates its role in advancing material science and biomedical engineering (K. Petzold-Welcke et al., 2014).
Pharmacological Research
In pharmacology, this compound is implicated in the study of opiate derivatives, emphasizing its importance in understanding drug-receptor interactions. The detailed examination of stereochemistry and biological activity in relation to its structure provides valuable insights into designing more effective therapeutic agents. This highlights its role in the discovery and optimization of new drugs, reflecting its broad utility in pharmaceutical research (G. Brine et al., 1997).
Analytical and Synthetic Chemistry Applications
Methyl 4-(aminomethyl)piperidine-1-carboxylate is also a critical component in the development of analytical methods and synthetic pathways for various compounds. Its utility in creating sensitive and specific assays for drug substances underlines its value in both research and quality control settings. The development of novel synthetic routes utilizing this compound further underscores its importance in expanding the capabilities of synthetic and analytical chemistry (V. Rode & M. Tajne, 2021).
Safety And Hazards
Orientations Futures
While specific future directions for “Methyl 4-(aminomethyl)piperidine-1-carboxylate” were not found, it is worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving the synthesis methods for piperidine derivatives, including “Methyl 4-(aminomethyl)piperidine-1-carboxylate”.
Propriétés
IUPAC Name |
methyl 4-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)10-4-2-7(6-9)3-5-10/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQNLRXEEPUTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(aminomethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)
![6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B1427917.png)
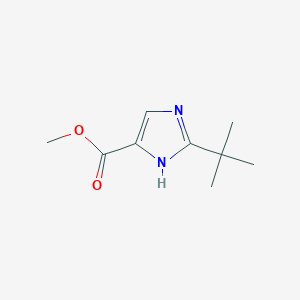
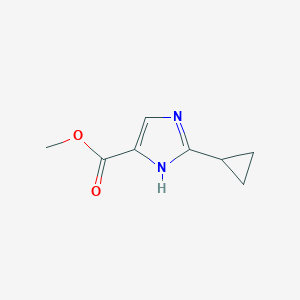
![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)
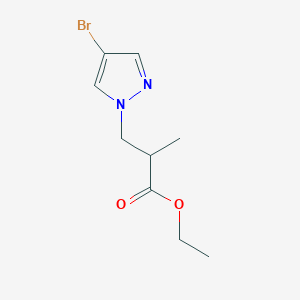


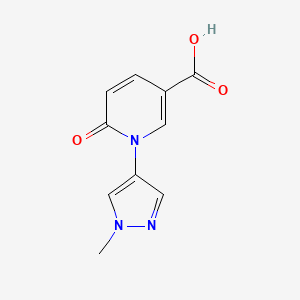
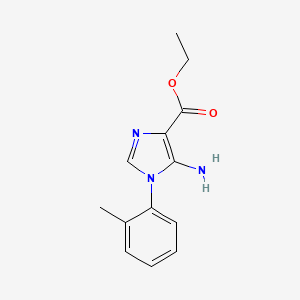
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1427935.png)
![N-[(3-bromophenyl)methyl]cyclobutanamine](/img/structure/B1427936.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427938.png)